molecular formula C13H15ClN2O B2885029 2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide CAS No. 1147206-56-1

2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide

Cat. No.: B2885029
CAS No.: 1147206-56-1
M. Wt: 250.73
InChI Key: PEAAZTGSQWMLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chloroacetamide group attached to an indole ring, which is further substituted with an ethyl group at the nitrogen atom.

Mechanism of Action

Target of Action

The compound 2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide, being an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have shown significant clinical and biological applications .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Pharmacokinetics

For instance, the selective CYP11B2 inhibitor LCI699, an indole derivative, has been studied in human clinical trials .

Result of Action

Indole derivatives have been reported to exhibit a range of biological effects due to their interaction with various cellular targets .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Environmental factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action.

Preparation Methods

The synthesis of 2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide typically involves the following steps:

Chemical Reactions Analysis

2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Properties

IUPAC Name

2-chloro-N-[(1-ethylindol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-2-16-11(9-15-13(17)8-14)7-10-5-3-4-6-12(10)16/h3-7H,2,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAAZTGSQWMLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.